molecular formula C15H11Cl2N3Na2O5S B13763682 Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt CAS No. 68133-31-3

Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt

Cat. No.: B13763682
CAS No.: 68133-31-3
M. Wt: 462.2 g/mol
InChI Key: IWFWZZWWQUWJSL-UHFFFAOYSA-L
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Description

Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzoic acid core substituted with a 2,4-dichlorophenyl group, an ethyl-triazenyl group, and a sulfonic acid group, which is neutralized by two sodium ions. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic Acid: Shares the dichlorophenyl group but lacks the triazenyl and sulfonic acid groups.

    Sulfonated Benzoic Acids: Contain the sulfonic acid group but differ in other substituents.

Uniqueness

The unique combination of the triazenyl, dichlorophenyl, and sulfonic acid groups in benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt imparts distinct chemical properties, making it valuable for specific applications that similar compounds cannot fulfill.

Properties

CAS No.

68133-31-3

Molecular Formula

C15H11Cl2N3Na2O5S

Molecular Weight

462.2 g/mol

IUPAC Name

disodium;2-[[(2,4-dichlorophenyl)diazenyl]-ethylamino]-5-sulfonatobenzoate

InChI

InChI=1S/C15H13Cl2N3O5S.2Na/c1-2-20(19-18-13-5-3-9(16)7-12(13)17)14-6-4-10(26(23,24)25)8-11(14)15(21)22;;/h3-8H,2H2,1H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

IWFWZZWWQUWJSL-UHFFFAOYSA-L

Canonical SMILES

CCN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])N=NC2=C(C=C(C=C2)Cl)Cl.[Na+].[Na+]

Origin of Product

United States

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